Methyl 1H-1,2,3-Triazole-1-acetate
Description
Significance of the 1,2,3-Triazole Scaffold in Heterocyclic Chemistry
The 1,2,3-triazole scaffold is a cornerstone of modern heterocyclic chemistry, prized for its unique structural features and broad range of applications. This five-membered ring system, with its three contiguous nitrogen atoms, is aromatic, which imparts significant stability. wvu.edu This stability makes the 1,2,3-triazole ring resistant to hydrolysis, oxidation, and reduction, rendering it a reliable and robust component in the design of new molecules. google.com
One of the most significant aspects of the 1,2,3-triazole scaffold is its role as a versatile linker in the synthesis of complex molecules. researchgate.net Its ability to connect different molecular fragments has been widely exploited in drug discovery, materials science, and bioconjugation. The triazole ring is more than just a passive linker; its distinct electronic properties, including a large dipole moment and the capacity for hydrogen bonding and π-stacking interactions, allow it to actively participate in molecular recognition and binding events with biological targets. nih.govresearchgate.net
In the realm of medicinal chemistry, the 1,2,3-triazole nucleus is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide array of 1,2,3-triazole-containing compounds with diverse pharmacological activities, including:
Anticancer agents: Triazole derivatives have shown promise in targeting various cancer cell lines. wvu.edu
Antimicrobial agents: The scaffold is a key component in the development of new antibacterial and antifungal drugs. wvu.edu
Anti-inflammatory agents: Compounds incorporating the 1,2,3-triazole ring have demonstrated significant anti-inflammatory properties. wvu.edu
Antiviral agents: The unique structure of the triazole ring has been utilized in the design of antiviral therapeutics. wvu.edu
Beyond medicine, the 1,2,3-triazole scaffold has found applications in materials science, particularly as effective corrosion inhibitors for various metals and alloys. researchgate.netnih.gov The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.
The table below summarizes the key properties and applications of the 1,2,3-triazole scaffold.
| Property | Significance in Heterocyclic Chemistry |
| Aromaticity and Stability | Resistant to metabolic degradation, oxidation, and reduction, making it a robust molecular building block. wvu.edugoogle.com |
| Versatile Linker | Connects different molecular fragments in drug discovery, materials science, and bioconjugation. researchgate.net |
| Unique Electronic Properties | Possesses a large dipole moment and can engage in hydrogen bonding and π-stacking interactions. nih.govresearchgate.net |
| Privileged Scaffold | Binds to multiple biological targets, leading to a wide range of pharmacological activities. |
| Corrosion Inhibition | The nitrogen atoms can coordinate with metal surfaces to form a protective film. researchgate.netnih.gov |
Historical Development and Evolution of Research on 1,2,3-Triazole Derivatives
The journey of 1,2,3-triazole derivatives from a chemical curiosity to a cornerstone of modern chemistry has been marked by several pivotal discoveries. The initial synthesis of 1,2,3-triazoles dates back to the late 19th and early 20th centuries. However, it was the seminal work of Rolf Huisgen in the 1960s that truly illuminated the path for the widespread use of these heterocycles. chemrxiv.orgfrontiersin.orglifechemicals.com Huisgen's exploration of the 1,3-dipolar cycloaddition reaction between azides and alkynes, now famously known as the Huisgen cycloaddition, provided a fundamental and powerful method for the synthesis of 1,2,3-triazoles. chemrxiv.orgfrontiersin.orglifechemicals.com
The original Huisgen cycloaddition was typically carried out at elevated temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, which limited its synthetic utility. lifechemicals.com This lack of regioselectivity posed a significant challenge for chemists aiming to create specific molecular architectures.
A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lifechemicals.com This catalytic variant of the Huisgen cycloaddition proved to be a game-changer, offering high yields, mild reaction conditions, and, most importantly, excellent regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer. lifechemicals.com The robustness and efficiency of the CuAAC reaction led Sharpless to categorize it as a "click chemistry" reaction, a concept that has had a profound impact on chemical synthesis. nih.gov
The development of the CuAAC reaction revolutionized the synthesis of 1,2,3-triazole derivatives, making them readily accessible for a wide range of applications. Further advancements in catalysis led to the discovery that ruthenium catalysts could selectively produce the 1,5-disubstituted regioisomer, providing chemists with even greater control over the synthetic outcome. researchgate.net
The evolution of synthetic methodologies for 1,2,3-triazoles is summarized in the table below:
| Era | Key Development | Description | Significance |
| Late 19th - Early 20th Century | Initial Synthesis | First reports of the synthesis of 1,2,3-triazoles. | Laid the groundwork for future research. |
| 1960s | Huisgen 1,3-Dipolar Cycloaddition | Systematic study of the reaction between azides and alkynes to form 1,2,3-triazoles. chemrxiv.orgfrontiersin.orglifechemicals.com | Established a fundamental method for 1,2,3-triazole synthesis, though often with poor regioselectivity. lifechemicals.com |
| Early 2000s | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Development of a highly efficient and regioselective catalytic method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. lifechemicals.com | Revolutionized 1,2,3-triazole synthesis, making it a cornerstone of "click chemistry" and widely accessible for various applications. nih.gov |
| Post-CuAAC Developments | Ruthenium Catalysis | Discovery of ruthenium catalysts for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. researchgate.net | Provided access to the alternative regioisomer, expanding the synthetic toolbox for 1,2,3-triazole derivatives. |
Current Research Trajectories and Emerging Paradigms for Acetate-Substituted Triazoles
Current research on acetate-substituted 1,2,3-triazoles, including Methyl 1H-1,2,3-triazole-1-acetate, is largely driven by their potential applications in medicinal chemistry and the development of novel functional materials. The acetate (B1210297) moiety provides a versatile handle for further chemical modifications and can influence the biological activity and physical properties of the parent triazole scaffold.
One of the prominent research trajectories is the continued exploration of these compounds as potential therapeutic agents. The 1,2,3-triazole core is a well-established pharmacophore, and the addition of an acetate group can modulate the molecule's polarity, solubility, and ability to interact with biological targets. nih.gov Researchers are actively synthesizing and screening libraries of acetate-substituted triazoles for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, new N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for their antifungal and antitubercular activities. nih.gov
A key emerging paradigm in the synthesis of functionalized triazoles is the concept of "post-click" functionalization. nih.gov This approach involves the initial construction of the 1,2,3-triazole ring using the highly efficient click chemistry reaction, followed by the late-stage introduction of various functional groups onto the triazole core. nih.gov This strategy allows for the rapid generation of molecular diversity and the fine-tuning of the properties of the final compounds. The development of new methodologies for the direct functionalization of the C-H bonds of the triazole ring is an active area of research within this paradigm.
Furthermore, there is a growing emphasis on developing more sustainable and efficient synthetic methods for the preparation of acetate-substituted triazoles. chemrxiv.org This includes the use of green solvents, the development of reusable catalysts, and the application of enabling technologies such as flow chemistry to streamline the synthesis and purification processes. chemrxiv.org
The table below highlights the current research trends and emerging paradigms for acetate-substituted triazoles.
| Research Trajectory/Paradigm | Description | Significance |
| Medicinal Chemistry Applications | Synthesis and biological evaluation of acetate-substituted triazoles as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov | The acetate group can enhance the pharmacological profile of the 1,2,3-triazole scaffold. |
| "Post-Click" Functionalization | Late-stage modification of the pre-formed 1,2,3-triazole ring to introduce diverse functional groups. nih.gov | Enables the rapid generation of molecular diversity and the optimization of compound properties. |
| Development of Novel Synthetic Methods | Exploration of new catalytic systems and strategies for the regioselective synthesis of highly substituted 1,2,3-triazoles. wvu.eduresearchgate.net | Expands the accessible chemical space of functionalized triazoles. |
| Sustainable and Green Chemistry | Focus on developing environmentally friendly synthetic routes using green solvents, reusable catalysts, and flow chemistry. chemrxiv.org | Reduces the environmental impact of chemical synthesis and improves process efficiency. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPKOHATFOSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Pharmaceutical Applications of Methyl 1h 1,2,3 Triazole 1 Acetate and Its Analogs
Antimicrobial Efficacy and Mechanisms
Derivatives of 1,2,3-triazole have demonstrated considerable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses. Their mode of action often involves specific molecular interactions that disrupt essential cellular processes in these microorganisms.
Antibacterial Activity Against Various Pathogens
A variety of 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, novel 1H-1,2,3-triazole derivatives of metronidazole have shown higher bacterial growth inhibiting effects compared to the parent compound. beilstein-journals.org Specific analogs displayed potent activity against a range of bacterial species. beilstein-journals.org
In other studies, 1,2,3-triazole-containing hybrids have been identified as promising antibacterial agents. nih.gov For example, certain 1,2,3-triazole glycosides have been evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing notable efficacy. nih.gov Staphylococcus aureus has been found to be more susceptible to these compounds than other tested microbes. nih.gov
Table 1: Antibacterial Activity of Selected 1,2,3-Triazole Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Metronidazole analog 5b | Various bacteria | Not specified, but showed excellent activity | beilstein-journals.org |
| Metronidazole analog 5c | Various bacteria | Not specified, but showed excellent activity | beilstein-journals.org |
| Metronidazole analog 5e | Various bacteria | Not specified, but showed excellent activity | beilstein-journals.org |
| 1,2,3-triazole glycoside 5 | S. aureus | 5 | nih.gov |
| 1,2,3-triazole glycoside 5 | P. aeruginosa | 5 | nih.gov |
| 1,2,3-triazole glycoside 6 | S. aureus | 10 | nih.gov |
| 1,2,3-triazole glycoside 6 | P. aeruginosa | 10 | nih.gov |
| 1,2,3-triazole glycoside 9 | S. aureus | 10 | nih.gov |
| 1,2,3-triazole glycoside 9 | P. aeruginosa | 10 | nih.gov |
Antifungal Properties and CYP51 Inhibition
The antifungal activity of triazole compounds is well-established, with many clinically used antifungal drugs belonging to this class. Their primary mechanism of action involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. bioworld.comnih.gov Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. bioworld.com
Numerous novel 1,2,3-triazole derivatives have been developed and tested for their antifungal activity. For example, a series of triazole antifungal agents with piperidine side chains demonstrated moderate-to-excellent activity against eight human pathogenic fungi. nih.gov Some of these compounds were found to be potent inhibitors of fungal growth, even against strains resistant to existing drugs like fluconazole. nih.gov Similarly, certain 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have shown promising antifungal profiles against various Candida species. nih.gov One particular halogen-substituted triazole from this series exhibited the best antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected 1,2,3-Triazole Analogs
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole analog 6b | Candida albicans | 0.032 nmol/mL | nih.gov |
| Triazole analog 7g | Candida albicans | 0.009 nmol/mL | nih.gov |
| Triazole analog 8j | Candida albicans | 0.007 nmol/mL | nih.gov |
| Triazole analog 4c | Candida species | 64 - 256 | nih.gov |
| Benzimidazole-1,2,4-triazole 6b | C. glabrata | 0.97 | acs.org |
| Benzimidazole-1,2,4-triazole 6i | C. glabrata | 0.97 | acs.org |
| Benzimidazole-1,2,4-triazole 6j | C. glabrata | 0.97 | acs.org |
Antiviral and Anti-HIV Investigations
The 1,2,3-triazole scaffold is a common framework in the development of new antiviral drugs, with derivatives showing potential to inhibit various viral enzymes. nih.gov Research has particularly focused on their activity against the human immunodeficiency virus type 1 (HIV-1). nih.gov
A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been designed and evaluated as HIV-1 capsid (CA) protein inhibitors, with most analogs demonstrating potent antiviral activities. researchgate.net One compound, in particular, exhibited a prominent anti-HIV-1 activity with an EC50 value of 3.13 μM. researchgate.net The mechanism of action for some of these compounds involves effects in both the early and late stages of HIV-1 replication. researchgate.net
Furthermore, new nucleoside ribavirin analogs incorporating a 1,2,3-triazole ring have been synthesized and tested against Influenza A and HIV-1 reverse transcriptase (RT). One such analog, with a methyl carboxylate substituent, was found to be the most effective, with IC50 values of 14 µM for Influenza A and 3.8 µM for HIV-1 RT. researchgate.net
Anticancer and Antiproliferative Research
In addition to their antimicrobial properties, 1,2,3-triazole derivatives have emerged as a promising class of compounds in anticancer research. They have been shown to exert cytotoxic effects on a variety of human cancer cell lines and to inhibit specific biological targets involved in cancer progression.
Cytotoxic Effects on Human Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic activity of 1,2,3-triazole analogs against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.
For instance, coumarin-triazole hybrids have shown significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which is lower than that of the reference drug cisplatin (45.33 μM). nih.gov Some of these hybrids also showed good inhibition against HepG2 liver cancer cells. nih.gov
Other research has focused on theophylline derivatives containing a 1,2,3-triazole ring, which have demonstrated strong antiproliferative activity against various cancer cells. nih.gov One derivative, in particular, showed high sensitivity against non-small cell lung cancer cell lines H460 and A549, with IC50 values of 5.93 ± 0.97 μM and 6.76 ± 0.25 μM, respectively. nih.gov
Table 3: Cytotoxic Activity of Selected 1,2,3-Triazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| LaSOM 186 | MCF-7 | 2.66 | nih.gov |
| LaSOM 190 | MCF-7 | 2.85 | nih.gov |
| LaSOM 185 | MCF-7 | 10.08 | nih.gov |
| LaSOM 180 | MCF-7 | Not specified, but less potent than others | nih.gov |
| LaSOM 186 | HepG2 | 87.62 | nih.gov |
| LaSOM 185 | HepG2 | 88.29 | nih.gov |
| Theophylline derivative d17 | H460 | 5.93 ± 0.97 | nih.gov |
| Theophylline derivative d17 | A549 | 6.76 ± 0.25 | nih.gov |
| Theophylline derivative d17 | MCF-7 | 12.61 ± 1.76 | nih.gov |
| 1,2,3-triazole benzothiazole K18 | Kyse30 | 0.042 | nih.gov |
| 1,2,3-triazole benzothiazole K18 | EC-109 | 0.038 | nih.gov |
| Ciprofloxacin-chalcone 4j | HCT116 | 2.53 | tandfonline.com |
Potential as Inhibitors of Specific Biological Targets in Cancer
The anticancer activity of 1,2,3-triazole derivatives is often attributed to their ability to inhibit specific biological targets that are crucial for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition: Several 1,2,3-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govtandfonline.com For example, a novel 1,2,3-triazole benzothiazole derivative, K18, was found to effectively inhibit tubulin polymerization with an IC50 of 0.446 μM. nih.gov Another study on indole-based 1,2,4-triazole (B32235) derivatives identified a compound that inhibited tubulin polymerization with an IC50 value of 8.3 μM. rsc.org
Kinase Inhibition: Kinases are a family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. 1,2,3-triazole derivatives have been investigated as inhibitors of various kinases. For instance, new triazole derivatives have been designed as bioisosteric analogs of a known inhibitor of Aurora-A kinase, a key regulator of mitosis that is overexpressed in many cancers. mdpi.com These new compounds showed interesting inhibitory activity against Aurora-A kinase with IC50s in the low to submicromolar range. mdpi.com Additionally, 1,2,3-triazole derivatives have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer therapy. frontiersin.orgijpsdronline.com
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain 1,2,3-triazole-linked ciprofloxacin-chalcones have demonstrated remarkable inhibitory activities against both topoisomerase I and II, leading to DNA damage and cell cycle arrest. tandfonline.com
Enzyme Inhibition Studies
The structural framework of Methyl 1H-1,2,3-Triazole-1-acetate and its analogs has proven to be a versatile scaffold for the design of potent enzyme inhibitors targeting a wide array of pathological conditions. The unique electronic and steric properties of the 1,2,3-triazole ring enable it to interact with various enzyme active sites, leading to the modulation of their catalytic activity. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating significant inhibitory potential against enzymes implicated in diabetes, neurodegenerative diseases, and infectious diseases.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. jst.go.jp Several studies have highlighted the potential of 1,2,3-triazole derivatives as effective α-glucosidase inhibitors.
A novel series of benzothiazole-triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The majority of these compounds exhibited superior inhibitory activity compared to the standard drug acarbose (IC50 = 817.38 μM), with IC50 values ranging from 20.7 to 61.1 μM. nih.gov Similarly, a series of chalcone-1H-1,2,3-triazole hybrids demonstrated excellent antidiabetic activity, with compounds 4a (Ar = 4-methoxyphenyl) and 4b (Ar = 4-fluorophenyl) showing IC50 values of 3.90 μM and 4.77 μM, respectively, which are comparable to the reference standard quercetin (IC50 = 4.24 μM). jst.go.jp
Another study on cyanoacetohydrazide linked to 1,2,3-triazoles revealed excellent inhibitory potential, with IC50 values ranging from 1.00 ± 0.01 to 271.17 ± 0.30 μM, significantly more potent than acarbose (IC50 = 754.1 ± 0.5 μM). nih.gov Furthermore, Meldrum's acid-based 1H-1,2,3-triazole analogues also showed high to moderate α-glucosidase inhibitory potency with IC50 values in the range of 4.63–80.21 μM. acs.org A series of 6-chloro-2-methoxyacridine derivatives bearing different aryl triazoles were also identified as potent α-glucosidase inhibitors, with the most potent compound, 7h (para-fluorine), exhibiting an IC50 value of 98.0 ± 0.3 µM. nih.gov
| Compound Series | Notable Derivatives | IC50 Values (μM) | Reference Standard (IC50 μM) |
| Benzothiazole-triazoles | 6a, 6e, 6i, 6m, 6n, 6o, 6s | 20.7 - 29.4 | Acarbose (817.38) |
| Chalcone-1H-1,2,3-triazoles | 4a (4-methoxyphenyl), 4b (4-fluorophenyl) | 3.90, 4.77 | Quercetin (4.24) |
| Cyanoacetohydrazide-1,2,3-triazoles | 9b , 9e | 1.50 ± 0.01, 1.00 ± 0.01 | Acarbose (754.1 ± 0.5) |
| Meldrum's acid-1H-1,2,3-triazoles | Analogs | 4.63 - 80.21 | Acarbose (873.34 ± 1.67) |
| 6-chloro-2-methoxyacridine-triazoles | 7h (para-fluorine) | 98.0 ± 0.3 | Acarbose (750.0 ± 10.5) |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov The 1,2,3-triazole moiety has been incorporated into various molecular frameworks to develop potent cholinesterase inhibitors. nih.govbohrium.com
A series of novel 1,2,3-triazole-genipin analogues were synthesized and found to have potent inhibitory activity on BuChE, with IC50 values of 31.77 and 54.33 μM for analogues bearing bromoethyl- and diphenylhydroxy-triazole, respectively. nih.gov These values are comparable to the standard drug galantamine (IC50 = 34.05 μM). nih.gov In another study, new 1,2,3-triazolo(thieno)stilbenes were synthesized and their photoproducts, naphtho- and thienobenzo-triazoles, were evaluated as cholinesterase inhibitors. A naphtho-triazole derivative with a pentenyl substituent showed the most potent activity with IC50 values of 51.3 µM for AChE and 53.5 µM for BuChE. mdpi.com
Furthermore, a series of 7-alcoxyamino-3-(1,2,3-triazole)-coumarins were designed as dual-site inhibitors of AChE. All derivatives displayed potent AChE inhibition with IC50 values ranging from 4 to 104 nM and exhibited high selectivity over BuChE (up to 686-fold). mdpi.com
| Compound Series | Target Enzyme | Notable Derivatives | IC50 Values |
| 1,2,3-Triazole-genipin analogues | BuChE | Bromoethyl-triazole, Diphenylhydroxy-triazole | 31.77 μM, 54.33 μM |
| Naphtho-triazoles | AChE, BuChE | Pentenyl substituent | 51.3 µM (AChE), 53.5 µM (BuChE) |
| 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins | AChE | 1h, 1j, 1k, 1q | 4 - 104 nM |
Human Pregnane X Receptor (PXR) Modulation and Antagonism
The human pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of xenobiotics and endobiotics. nih.govnih.gov The development of PXR antagonists is of therapeutic interest to mitigate adverse drug-drug interactions. nih.gov A series of 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of PXR. nih.govnih.gov
Through structural optimization, compound 85 was discovered as a selective and the most potent inverse agonist and antagonist of PXR, exhibiting low nanomolar IC50 values for both binding and cellular activity. nih.gov A close analog, compound 89 , was identified as a selective and pure antagonist, also with low nanomolar IC50 values for binding and cellular activity. nih.govnih.gov These findings provide novel and potent PXR inhibitors for further research and potential clinical applications. nih.gov
| Compound | Activity Profile | IC50 (Binding) | IC50 (Cellular Activity) |
| 85 | Inverse agonist and antagonist | Low nanomolar | Low nanomolar |
| 89 | Pure antagonist | Low nanomolar | Low nanomolar |
DprE1 Enzyme Inhibition for Tuberculosis Treatment
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. nih.gov Several 1,2,3-triazole derivatives have been investigated for their potential to inhibit this crucial enzyme. rsc.orgnih.gov
A focused library of 1,2,3-triazoles was synthesized and tested against M. tuberculosis H37Ra, revealing several promising inhibitors with minimum inhibitory concentration (MIC) values ranging from 5.8 to 29.9 µg/mL. rsc.org In a more targeted approach, novel hybrids of 1,2,3-triazole-benzoxazole were designed and synthesized as DprE1 inhibitors. nih.gov Two compounds from this series, BOK-2 and BOK-3 , demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. These values are comparable to the standard drug TCA-1, which showed an IC50 of 3.0 ± 0.2 μM. nih.gov
| Compound Series | Target | Notable Derivatives | Activity |
| 1,2,3-Triazoles | M. tuberculosis H37Ra | 15e | MIC = 5.8 - 29.9 µg/mL |
| 1,2,3-Triazole-benzoxazole hybrids | DprE1 enzyme | BOK-2 , BOK-3 | IC50 = 2.2 ± 0.1 μM, 3.0 ± 0.6 μM |
Human Methionine Aminopeptidase Type 2 (hMetAP2) Inhibition
Human methionine aminopeptidase type 2 (hMetAP2) is a metalloprotease that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of hMetAP2 is a promising strategy for cancer therapy. A novel class of reversible hMetAP2 inhibitors based on a 4-aryl-1,2,3-triazole template has been discovered and optimized. nih.gov
One of the most potent compounds from this series, a singly-substituted triazole moiety, exhibited an IC50 of 8 nM and was highly selective for MetAP2 over MetAP1 (approximately 60-fold difference). nih.gov Further optimization led to compound 24 , a potent inhibitor of cobalt-activated hMetAP2 that also inhibits endothelial cell growth and angiogenesis in vivo. nih.gov The inhibitory activity of these triazole compounds was found to be dependent on the divalent cation used as the metalloenzyme activating cofactor, with significantly lower potency observed with manganese (Mn2+) compared to cobalt (Co2+). nih.gov
| Compound Template | Target | Notable Features | IC50 (Co2+-activated) |
| 4-Aryl-1,2,3-triazoles | hMetAP2 | Reversible inhibition, selective over MetAP1 | 8 nM |
| 4-Aryl-1,2,3-triazoles | hMetAP2 | Inhibits endothelial cell growth and in vivo angiogenesis | Potent inhibition |
LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that is overexpressed in various cancers, making it a significant target for cancer therapy. nih.govrjpbr.com A series of triazole-fused pyrimidine derivatives have been developed as highly potent and reversible inhibitors of LSD1. nih.gov
Among the synthesized compounds, 15u was identified as the most potent inhibitor with an IC50 of 49 nmol/L. nih.gov This compound acts as a reversible and competitive inhibitor with respect to the H3K4me2 substrate and demonstrates selectivity for LSD1 over monoamine oxidases A and B (MAO-A/B). nih.gov In cellular assays using the THP-1 cell line, compound 15u significantly inhibited colony formation and induced cell differentiation, confirming its cellular activity and potential as a therapeutic agent for acute myeloid leukemia (AML). nih.gov
| Compound Series | Target | Most Potent Compound | IC50 | Key Features |
| Triazole-fused pyrimidines | LSD1 | 15u | 49 nmol/L | Reversible, competitive, selective over MAO-A/B, induces cell differentiation |
Anti-inflammatory and Immunomodulatory Potentials
The 1,2,3-triazole scaffold is a key feature in the development of new therapeutic agents, with many of its derivatives demonstrating significant anti-inflammatory and immunomodulatory activities. researchgate.netnih.govresearchgate.net Research has shown that compounds incorporating the 1H-1,2,3-triazole ring can function as effective anti-inflammatory agents. mdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. For instance, certain 1,2,3-triazole-linked compounds have been found to inhibit the cyclooxygenase (COX) enzyme, which is crucial for the production of prostaglandins, a key mediator in various pathophysiological processes, including inflammation. mdpi.com
The versatility of the triazole ring allows for its incorporation into hybrid molecules designed to target specific inflammatory pathways. nih.gov This has led to the development of selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Furthermore, the modification of bioactive natural products with a 1H-1,2,3-triazole moiety has been shown to enhance their biological activities, potentially through better interaction with biological targets within inflammatory signaling pathways. mdpi.com The immunomodulatory properties of these compounds are also an area of active investigation, as they have been observed to play a dual role in controlling cytokine production. mdpi.com
Antioxidant Properties and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathology of numerous diseases. isres.org Derivatives of 1,2,3-triazole have emerged as a promising class of synthetic antioxidants capable of scavenging free radicals and mitigating oxidative damage. nih.govisres.org The antioxidant capacity of these compounds is frequently evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. scielo.brnih.gov
Studies on new 1,4-disubstituted 1,2,3-triazoles, synthesized via the Cu(I)-catalysed azide-alkyne cycloaddition (CuAAC) reaction, have demonstrated their potential as antioxidant agents. scielo.br One study found that among a series of synthesized compounds, a derivative featuring an ethyl acetate (B1210297) group, structurally similar to this compound, exhibited the highest antioxidant capacity. scielo.br This highlights the potential of the acetate moiety in contributing to the molecule's ability to neutralize free radicals.
Further research into hybrid molecules has identified even more potent antioxidant agents. A study on novel 1,2,3-triazole-containing nitrones identified a compound bearing t-butyl and 4-fluoro-3-methylphenyl motifs as a particularly balanced and potent antioxidant. researchgate.net This derivative proved to be an extremely efficient hydroxyl radical scavenger and a potent inhibitor of both lipoxygenase (LOX) and lipid peroxidation (LPi). researchgate.net The diverse antioxidant mechanisms of triazole derivatives underscore their potential in combating oxidative stress-related conditions. biointerfaceresearch.com
| Compound | Assay | Activity/Result | Reference |
|---|---|---|---|
| Ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl) acetate | DPPH Scavenging | Highest antioxidant capacity (EC50 = 75.5 µg/mL) in its series | scielo.br |
| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9f) | Hydroxyl Radical Scavenging | 99.9% scavenging activity | researchgate.net |
| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9f) | Lipid Peroxidation Inhibition (LPi) | 87% inhibition | researchgate.net |
| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9f) | Lipoxygenase (LOX) Inhibition | IC50 of 27 μM | researchgate.net |
| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Hydroxyl Radical Scavenging (UV-induced radiolysis) | Strong scavenger | biointerfaceresearch.com |
| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | DPPH & ABTS Assays | Moderate activity | biointerfaceresearch.com |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Derivation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 1,2,3-triazole derivatives, SAR analyses have been crucial in identifying the key structural features required for their diverse pharmacological effects. nih.govresearchgate.netrsc.org The 1,2,3-triazole ring serves as a versatile scaffold that can be readily modified, allowing for a systematic investigation of how different substituents and their positions affect bioactivity. nih.gov These studies are essential for the rational design of more potent and selective drug candidates.
The synthetic accessibility of 1,2,3-triazoles, particularly through the highly reliable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," facilitates the creation of large libraries of compounds for SAR studies. researchgate.netmdpi.com This allows researchers to explore a wide chemical space and derive pharmacophore models, which define the essential structural motifs responsible for a specific biological activity.
The ester moiety, such as the acetate group in this compound, plays a significant role in modulating the physicochemical properties and biological activity of the parent molecule. While direct SAR studies focusing exclusively on the ester group are specific, its influence can be inferred from broader studies. For example, in the investigation of antioxidant 1,2,3-triazoles, a derivative containing an ethyl 2-acetate group at the N1 position demonstrated the highest antioxidant capacity in its series, suggesting a positive contribution of this side chain to the observed activity. scielo.br The ester group can influence factors such as solubility, cell permeability, and metabolic stability. Furthermore, it can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its biological target. The ester linkage also provides a site for metabolic hydrolysis, which can be exploited in prodrug strategies.
The substitution pattern on the 1,2,3-triazole ring is a critical determinant of biological activity. The N1 and C4 positions are common points of diversification in the synthesis of triazole-based compounds.
C4-Substitutions: SAR studies on betulinic acid derivatives with a 1,2,3-triazole moiety revealed that the nature of the substituent at the C4 position of the triazole ring is crucial for cytotoxic activity. nih.gov The presence of a hydroxymethyl group at C4 was found to favor the activity, whereas aromatic or heteroaromatic substituents at the same position were detrimental. nih.gov
Combined Effects: Often, the interplay between substituents at different positions determines the final activity. An antiproliferative SAR study of certain 1,2,3-triazole–containing pyridine derivatives showed that a methyl group on the 1,2,3-triazole motif combined with a fluoro group on an attached phenyl ring was advantageous for activity. nih.govfrontiersin.org Conversely, replacing a crucial morpholino group with other moieties led to a significant loss of activity, highlighting the specificity of structural requirements. nih.govfrontiersin.org The presence of electron-withdrawing groups (like fluoro atoms) on phenyl rings attached to the triazole scaffold has also been shown to contribute positively to activity in some series. nih.govnih.gov
| Scaffold/Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference |
|---|---|---|---|---|---|
| Betulinic acid-1,2,3-triazole hybrids | C4 of triazole | Hydroxymethyl group | Aromatic or heteroaromatic moieties | Anticancer | nih.gov |
| 1,2,3-Triazole–containing pyridine derivatives | Triazole ring & Phenyl ring | Methyl group (on triazole), Fluoro group (on phenyl) | - | Antiproliferative | nih.govfrontiersin.org |
| 1,2,3-Triazole–containing pyridine derivatives | Side chain | Morpholino group | Pyrrolidinyl, thienyl, alkyl groups | Antiproliferative | nih.govfrontiersin.org |
| 1,2,3-Triazole–containing chromene derivatives | Phenyl ring | Fluoro atom | - | Antiproliferative | nih.gov |
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single chemical entity with potentially enhanced activity or a multi-target profile. nih.govmdpi.com The 1,2,3-triazole ring is an ideal linker for this purpose due to its stability, synthetic accessibility, and ability to mimic a peptide bond. researchgate.netnih.gov This approach has been widely used to combine the 1,2,3-triazole scaffold with other biologically active moieties.
The rationale behind this strategy is to achieve synergistic effects, where the combined activity is greater than the sum of the individual components, or to develop agents that can interact with multiple biological targets simultaneously, which can be particularly effective for complex diseases. mdpi.comnih.gov Examples of this approach include:
Hesperetin–1,2,3-triazole Hybrids: The natural flavanone hesperetin was combined with a 1,2,3-triazole motif to improve its anticholinesterase and neuroprotective properties. nih.gov
Quinoline-1,2,3-triazole Derivatives: The quinoline scaffold, known for a wide range of pharmacological activities, has been linked to 1,2,3-triazoles to design potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov
Pyrazolo-triazole Hybrids: The fusion of pyrazole, 1,2,4-triazole, and 1,2,3-triazole scaffolds has been shown to markedly enhance cytotoxic potential against various cancer cell lines. mdpi.com
Isatin-Phenolic Hybrids: Hybrids containing an isatin core and a phenolic moiety linked by a 1,2,3-triazole have been designed as potential anti-inflammatory agents targeting enzymes like 5-lipoxygenase. mdpi.com
This molecular hybridization strategy leverages the structural and functional advantages of the 1,2,3-triazole-1-acetate framework as a central building block for creating novel and potent therapeutic candidates. researchgate.net
Drug Discovery and Lead Optimization Strategies
The discovery and optimization of drugs based on the this compound scaffold employ several key strategies in medicinal chemistry. The 1,2,3-triazole nucleus is considered a "privileged" scaffold due to its presence in numerous bioactive compounds and its unique properties, making it an attractive starting point for drug design. nih.govresearchgate.net
A cornerstone of the synthesis of these compounds is the use of click chemistry . The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient, reliable, and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction's versatility and mild conditions make it ideal for generating large libraries of compounds for high-throughput screening and subsequent lead optimization. researchgate.netresearchgate.net
Lead optimization heavily relies on the SAR data generated from these libraries. By systematically modifying the substituents on the triazole ring and other parts of the molecule, chemists can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. nih.gov For example, after identifying an initial hit from a screening campaign, analogs are synthesized to explore the effects of different functional groups, as seen in the optimization of 1,2,4-triazole derivatives into potent ferroptosis inhibitors. nih.gov
Another key strategy is the creation of hybrid molecules , as discussed previously. This approach combines the triazole core with other known pharmacophores to access new biological activities or to develop multi-target drugs. nih.gov The 1,2,3-triazole often serves as a stable and effective linker, connecting different bioactive fragments. researchgate.netbohrium.com The unique structural features of the 1,2,3-triazole ring—its ability to act as a pharmacophore, a bioisostere of an amide bond, and a structural platform—make it an exceptionally valuable tool in the ongoing search for novel and effective therapeutic agents. researchgate.net
Advanced Applications of Methyl 1h 1,2,3 Triazole 1 Acetate Beyond Biomedicine
Agrochemical Applications
The 1,2,3-triazole nucleus is a key structural motif in a multitude of compounds developed for agricultural use. scite.ai Triazole derivatives are widely recognized for their roles as fungicides, herbicides, and plant growth regulators. researchgate.netresearchgate.net Their mode of action often involves interference with key biological pathways in plants and fungi, making them highly effective for crop protection and management. indexcopernicus.com
Herbicidal Activities
Research into 1,2,3-triazole derivatives has revealed significant potential for developing new herbicidal agents. researchgate.net Studies have demonstrated that compounds containing the 1,2,3-triazol-1-yl acetic acid scaffold, which is structurally analogous to Methyl 1H-1,2,3-Triazole-1-acetate, exhibit potent phytotoxic effects.
A study on 1,2,3-triazole derivatives bearing halogenated benzyl (B1604629) substituents found that they interfere with the germination and growth of both monocotyledonous and dicotyledonous plant species. scielo.br Several of these compounds showed inhibitory activity comparable to or greater than the commercial herbicide 2,4-D, particularly on species like lettuce (Lactuca sativa) and onion (Allium cepa) at concentrations of 10⁻⁴ mol L⁻¹. scielo.br
Furthermore, novel esters of 1,2,3-triazole have been synthesized and evaluated as potential herbicides targeting plant-specific enzymes like imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD). nih.gov One such compound, ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate, demonstrated good herbicidal activity against barnyard grass (Echinochloa crus-galli) in pot experiments at a concentration of 250 g/ha. nih.gov These findings underscore the potential of the triazole-acetate core structure in designing effective herbicides.
| Compound Class | Target Species | Efficacy | Reference |
| Halogenated Benzyl 1,2,3-Triazoles | Lactuca sativa (Lettuce), Allium cepa (Onion) | Inhibitory activity comparable to 2,4-D at 10⁻⁴ mol L⁻¹ | scielo.br |
| 1,2,3-Triazole Carboxylic Esters | Echinochloa crus-galli (Barnyard Grass) | Good activity at 250 g/ha | nih.gov |
Plant Growth Regulation Potential
The triazole class of compounds is well-established in agriculture for its plant growth regulating (PGR) effects. indexcopernicus.comresearchgate.net Commercially successful triazoles like paclobutrazol (B33190) and uniconazole (B1683454) function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.netresearchgate.net This inhibition leads to a number of desirable traits in crops, including reduced plant height, stronger stems, increased root growth, and enhanced resistance to environmental stresses such as drought and salinity. indexcopernicus.comresearchgate.net
The primary mechanism of action for many triazole-based PGRs is the inhibition of the enzyme ent-kaurene (B36324) oxidase, a key step in the gibberellin biosynthetic pathway. indexcopernicus.comresearchgate.net This leads to a shift in the plant's hormonal balance, often increasing the levels of other hormones like cytokinins and abscisic acid, which contributes to improved stress tolerance. researchgate.net Given that the 1,2,3-triazole moiety is the core functional unit responsible for this activity, derivatives such as this compound are recognized as having significant potential for applications in plant growth regulation, offering a pathway to developing new agents for enhancing crop resilience and yield. researchgate.net
Materials Science and Polymer Chemistry
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has positioned the 1,2,3-triazole ring as a fundamental building block in materials science. uq.edu.aunih.gov This reaction's efficiency and high selectivity allow for the precise construction of complex macromolecular architectures. This compound, as a pre-formed triazole, or its constituent precursors (an azide (B81097) and an alkyne), serves as a key component in the synthesis of advanced polymers and functional materials. mdpi.comrsc.org
Role in Bioconjugation Techniques
The 1,2,3-triazole ring is an excellent linker in bioconjugation, used to connect different molecular entities such as peptides, nucleic acids, or polymers. Its formation via the CuAAC reaction is highly reliable and proceeds under mild conditions, making it suitable for use with sensitive biological molecules. The resulting triazole linkage is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and redox conditions, ensuring the integrity of the final conjugate. uq.edu.au The structure of this compound represents this stable linkage, which is increasingly utilized to create complex, functional biomaterials.
Development of Functional Materials and Sensors
Polymers incorporating the 1,2,3-triazole ring in their backbone (polytriazoles) exhibit a range of desirable properties, including high thermal stability and specific functionalities derived from the triazole unit itself. researchgate.netrsc.org The triazole ring possesses a large dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors or ligands for metal ions. uq.edu.aumdpi.com
These properties are leveraged in the development of functional materials:
Advanced Polymers: Poly(N-vinyl-1,2,3-triazole)s have been shown to have high glass transition temperatures (196–212 °C), significantly higher than common polymers like polystyrene. rsc.org This thermal stability makes them suitable for high-performance applications. Furthermore, polytriazoles are being explored for use as anion-exchange membranes in batteries and as biocompatible materials for drug delivery. scispace.com
Fluorescence Sensors: The electronic properties of the triazole ring make it a useful component in chemosensors. scispace.com Poly-triazole-based fluorescent sensors have been developed for the ultra-sensitive detection of aromatic compounds. scispace.com The triazole units can act as both a structural scaffold and a functional part of the sensing mechanism.
| Polymer Type | Key Property/Application | Research Finding | Reference |
| Poly(N-vinyl-1,2,3-triazole)s | High Thermal Stability | Glass transition temperatures of 196–212 °C | rsc.org |
| Polytriazoles | Anion-Exchange Membranes | Enhanced stability in alkaline electrolytes for battery applications. | scispace.com |
| Triptycene-based Polytriazoles | Fluorescence Sensing | Sensitive detection of aromatic compounds down to the ppm level. | scispace.com |
| Poly-1,2,3-triazoles | Optical Brightening | Polymers display strong fluorescent brightening properties and excellent photostability. | researchgate.net |
Catalytic Systems and Ligand Design
The unique electronic structure of the 1,2,3-triazole ring makes it a highly effective ligand for coordinating with transition metals. scite.aihud.ac.uk The nitrogen atoms of the triazole ring possess lone pairs of electrons that can readily form stable complexes with a variety of metal ions, including palladium, ruthenium, copper, gold, and lanthanides. hud.ac.ukwvu.edunih.gov Consequently, molecules like this compound are valuable candidates for designing new ligands and catalytic systems.
The triazole ring can act as a neutral or anionic ligand and can be incorporated into more complex ligand architectures, such as pincer-type ligands or macrocycles. wvu.edu These triazole-metal complexes have shown promise in a range of catalytic transformations. The stability of the triazole ring ensures that the ligand remains intact even under harsh reaction conditions.
Moreover, the electronic properties of the triazole ligand can be fine-tuned by altering the substituents on the ring. acs.org This allows for the rational design of catalysts with specific activities and selectivities. For example, 1,2,3-triazole derivatives have been used to create complexes for applications in dye-sensitized solar cells and as catalysts for enyne cycloisomerization reactions. scite.aiwvu.edu The combination of the triazole's coordinating nitrogens and the acetate (B1210297) group's oxygen atom in this compound offers multiple potential binding sites, enhancing its versatility in ligand design and the development of novel catalytic systems. nih.gov
Triazole Ligands in Metal-Catalyzed Reactions
The 1,2,3-triazole moiety is a privileged structure for creating ligands for transition metal catalysis. scite.aifree.fr The nitrogen atoms in the triazole ring can coordinate with metal centers, and the specific mode of coordination can influence the catalytic activity and selectivity of the resulting complex. Generally, 1,2,3-triazoles can coordinate to a metal through the N3 nitrogen atom as a monodentate ligand or as part of a larger chelating structure. free.fr Bridging coordination modes involving two metal centers are also possible. free.fr
The electronic properties of 1,2,3-triazole-based ligands, such as their strong sigma-donating character, make them valuable in a variety of catalytic transformations. acs.org While research on this compound as a ligand is an emerging area, studies on analogous 1,2,3-triazole derivatives provide insight into its potential. For instance, P,N,N pincer-type ligands that incorporate a 1,2,3-triazole have been synthesized and used to prepare palladium, nickel, and gold complexes. wvu.edu Although attempts to use these specific complexes in organic transformations were not successful, they demonstrate the versatility of the 1,2,3-triazole scaffold in ligand design. wvu.edu The presence of the methyl acetate group in this compound could further modulate the electronic properties of the ligand and the steric environment around the metal center, potentially influencing the outcome of catalytic reactions.
Comparison of 1,2,3-Triazole vs. 1,2,4-Triazole (B32235) Ligands in Catalysis
The isomeric 1,2,3- and 1,2,4-triazoles exhibit distinct differences in their coordination chemistry, which in turn affects their performance as ligands in catalysis. tennessee.edu The arrangement of the nitrogen atoms within the heterocyclic ring is the primary determinant of these differences.
In 1,2,3-triazoles, the adjacent nitrogen atoms can lead to different coordination modes compared to the more separated nitrogens in 1,2,4-triazoles. free.fr Theoretical studies and experimental observations of related systems suggest that the N3 atom is the most favorable coordination site in 1,2,3-triazoles. free.fr In contrast, 1,2,4-triazoles can coordinate through different nitrogen atoms, leading to potentially different geometries in the resulting metal complexes.
A comparative study on the corrosion inhibition of copper by 1H-1,2,3-triazole and 1,2,4-triazole provides insights that can be extrapolated to their catalytic behavior. rsc.org This study revealed that 1H-1,2,3-triazole exhibited superior inhibitor properties at lower potentials, while 1,2,4-triazole was more effective at higher anodic potentials. rsc.org These differences were attributed to the distinct ways in which they form protective films on the copper surface, a process that involves coordination with copper ions. rsc.org Such differences in coordination and film-forming ability are also critical in heterogeneous catalysis, where the ligand can influence the stability and activity of the catalyst on a support. The choice between a 1,2,3-triazole and a 1,2,4-triazole ligand can therefore be a critical parameter in designing a catalyst for a specific application.
Corrosion Inhibition Properties
A significant application of this compound and its derivatives is in the protection of metals from corrosion. mdpi.comnih.gov These compounds have demonstrated high efficacy as corrosion inhibitors for various metals, including mild steel and copper, particularly in acidic environments. researchgate.netdntb.gov.ua The effectiveness of these triazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. encyclopedia.pub
Studies on structurally similar compounds provide strong evidence for the potential of this compound as a corrosion inhibitor. For example, a study on "ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate" [Tria-CO2Et], a closely related ethyl ester, demonstrated high inhibition performance for mild steel in a 1.0 M HCl solution. nih.gov
Mechanistic Aspects of Corrosion Inhibition
The mechanism of corrosion inhibition by 1,2,3-triazole derivatives like this compound involves the adsorption of the inhibitor molecules onto the metal surface. encyclopedia.pub This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
Chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (in this case, the nitrogen atoms of the triazole ring and the oxygen atoms of the acetate group) and the vacant d-orbitals of the metal atoms. The π-electrons of the triazole ring can also participate in this interaction.
Investigations into related triazole derivatives suggest that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Data from studies on analogous compounds indicate a dual mechanism involving both physisorption and chemisorption. researchgate.net
Performance Evaluation in Different Corrosive Media
The performance of 1,2,3-triazole derivatives as corrosion inhibitors is dependent on the corrosive medium, the concentration of the inhibitor, and the temperature. Research on compounds structurally similar to this compound has provided quantitative data on their inhibition efficiency in acidic media.
A study on "Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate" (MBTTA) in 1 M H2SO4 demonstrated significant corrosion inhibition for mild steel. researchgate.net The inhibition efficiency of these compounds was found to increase with increasing concentration. researchgate.net
Table 1: Inhibition Efficiency of MBTTA for Mild Steel in 1 M H₂SO₄
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 1.00E-03 | 92.5 |
| 5.00E-04 | 91.3 |
| 1.00E-04 | 88.5 |
| 5.00E-05 | 86.2 |
| 1.00E-05 | 81.1 |
Data sourced from a study on a related methyl acetate triazole derivative. researchgate.net
Similarly, research on "ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate" [Tria-CO2Et] in 1.0 M HCl showed high inhibition efficiencies. nih.govrsc.org
Table 2: Inhibition Efficiency of [Tria-CO₂Et] for Mild Steel in 1.0 M HCl
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 1.00E-03 | 95.3 |
| 5.00E-04 | 93.6 |
| 1.00E-04 | 91.2 |
| 5.00E-05 | 89.1 |
| 1.00E-06 | 85.4 |
Data sourced from a study on a related ethyl acetate triazole derivative. nih.govrsc.org
These studies collectively suggest that this compound is likely to be a highly effective corrosion inhibitor for steel in strong acid environments like hydrochloric and sulfuric acid. The presence of the ester group, in conjunction with the triazole ring, appears to be beneficial for achieving high levels of protection.
Computational and Theoretical Investigations of Methyl 1h 1,2,3 Triazole 1 Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
No specific studies on the quantum chemical calculations or electronic structure of Methyl 1H-1,2,3-Triazole-1-acetate were identified.
Density Functional Theory (DFT) Studies
There are no available DFT studies that report on the optimized geometry, electronic properties, or spectroscopic parameters of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is crucial for understanding chemical reactivity and electronic transitions, has not been published for this compound.
Molecular Docking Studies and Ligand-Receptor Interactions
No literature was found detailing molecular docking studies involving this compound as a ligand.
Prediction of Binding Affinities and Modes
There are no published predictions of the binding affinity or binding modes of this compound with any specific biological receptor.
Elucidation of Key Intermolecular Forces
Without docking studies, the key intermolecular forces (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) that would govern the interaction of this compound with a receptor have not been elucidated.
Molecular Dynamics Simulations for Conformational Analysis and Stability
No molecular dynamics simulation studies have been published for this compound to analyze its conformational landscape, flexibility, or stability in a simulated biological environment.
In Silico Prediction of Biological Activities
In silico methods, which utilize computer simulations to predict the biological activity of chemical compounds, are a cornerstone of modern drug discovery. These approaches can forecast a molecule's potential therapeutic effects, toxicity, and pharmacokinetic properties before it is synthesized, thereby saving significant time and resources.
For the broader class of 1,2,3-triazoles, in silico studies have explored their potential as inhibitors of various enzymes and receptors. These investigations often involve molecular docking simulations to predict the binding affinity and mode of interaction of the triazole derivatives with their biological targets. However, specific predictive data for this compound is not available.
Without specific studies, any prediction of the biological activities of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies informational techniques to solve chemical problems, while QSAR represents a key area within this field. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and are then used to predict the activities of new, untested compounds.
Numerous QSAR studies have been performed on various series of 1,2,3-triazole derivatives to understand the structural requirements for their biological activities. These studies have identified key molecular descriptors, such as electronic, steric, and hydrophobic properties, that influence the potency of these compounds.
A typical QSAR study on a series of 1,2,3-triazole derivatives might involve the following steps:
Data Set Collection: A group of 1,2,3-triazole analogs with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Despite the prevalence of such studies for the 1,2,3-triazole scaffold, no QSAR models have been specifically developed for or include this compound. The creation of a valid QSAR model requires a dataset of structurally similar compounds with a range of biological activities, which is currently unavailable for this specific molecule.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Scalable Production
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and scalable manufacturing processes. A significant advancement in this area is the move from traditional batch reactions to continuous flow chemistry. scipod.global This approach offers enhanced safety, particularly when dealing with hazardous intermediates, and greater efficiency for industrial demands. scipod.global Researchers have successfully designed innovative continuous flow processes for 1,2,3-triazole synthesis that are not only safer and more efficient but also more sustainable. scipod.global
Future efforts will likely focus on optimizing these flow-based syntheses and exploring novel catalytic systems that offer high yields and selectivity under mild conditions. chemrxiv.orgrsc.org One-pot, multicomponent reactions represent another promising avenue, as they reduce the number of intermediate purification steps, thereby saving time and resources. organic-chemistry.orgrsc.org The development of metal-free synthesis protocols is also a key area of research, aiming to provide expandable and environmentally benign methods for producing 1-substituted-1,2,3-triazoles. nih.gov
Table 1: Comparison of Synthetic Approaches for 1,2,3-Triazole Derivatives
| Synthetic Approach | Key Advantages | Challenges & Future Research | Relevant Sources |
|---|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, improved efficiency, scalability, better process control. | Optimization of reactor design, integration with real-time analytics, broadening substrate scope. | scipod.globalchemrxiv.orgrsc.org |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Catalyst recovery and reuse, improving regioselectivity for complex molecules. | organic-chemistry.orgrsc.org |
| Green Catalysis | Use of eco-friendly solvents (e.g., water), reusable catalysts, milder reaction conditions. | Development of more robust and versatile "green" catalysts, scaling up from lab to industry. | rsc.orgrsc.orgconsensus.app |
| Metal-Free Synthesis | Avoids potentially toxic metal contaminants, simplifies purification. | Expanding the scope of applicable substrates, improving reaction rates and yields. | nih.gov |
Identification of Underexplored Biological Targets and Therapeutic Areas
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. nih.govnih.govfrontiersin.org While significant research has focused on established targets, numerous opportunities exist to explore new therapeutic applications.
Hybrids of 1,2,3-triazoles have shown potential in treating leukemia by inhibiting various enzymes and proteins involved in cancer cell proliferation and metastasis. nih.govresearchgate.net Other novel applications include the development of antifibrinolytic drugs and inhibitors for targets like phosphodiesterase 4B (PDE4B), which plays a role in schizophrenia. nih.govnih.gov The ability of the triazole ring to act as a linker for different pharmacophores allows for the creation of hybrid molecules with multi-targeted mechanisms, potentially overcoming drug resistance. nih.govmdpi.com Future research should systematically screen 1,2,3-triazole libraries against a wider array of biological targets to uncover novel therapeutic potentials.
Table 2: Selected Biological Targets of 1,2,3-Triazole Derivatives
| Therapeutic Area | Biological Target(s) | Compound Type/Example | Relevant Sources |
|---|---|---|---|
| Oncology | Kinases (MET, FLT4), various enzymes and receptors in cancer cells. | Quinazolinone hydrazine (B178648) triazole derivatives, 1,2,3-triazole hybrids. | frontiersin.orgnih.govnih.gov |
| Infectious Diseases | Fungal Cytochrome P450 14α-demethylase (CYP51). | Fluconazole analogues, various 1,2,3-triazole derivatives. | nih.govrsc.orgchemijournal.com |
| Neurological Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Phosphodiesterase 4B (PDE4B). | Hesperetin-1,2,3-triazole hybrids, Olanzapine based 1,2,3-triazole derivatives. | nih.govmdpi.com |
| Hematology | Plasminogen (Kringle 1 domain). | 1,2,3-triazole derivatives designed as antifibrinolytics. | nih.gov |
Advanced Approaches in Structure-Based Drug Design Utilizing Triazole Scaffolds
The 1,2,3-triazole ring is more than just a passive linker; it actively participates in molecular interactions with biological targets through hydrogen bonding and dipole interactions. researchgate.netfigshare.com This makes it a valuable component in structure-based drug design. Computational tools like molecular docking are instrumental in predicting the binding affinities and modes of triazole derivatives with target macromolecules. nih.govnih.gov
Recent analyses of protein-ligand co-crystal structures have demonstrated that the 1,2,3-triazole ring exhibits diverse and favorable interactions with amino acid residues, contributing significantly to binding. figshare.com Future research will leverage these insights to design more potent and selective inhibitors. Advanced strategies will involve creating hybrid molecules where the triazole scaffold optimally positions other pharmacophores within a target's binding site, a concept that has been successfully applied in developing inhibitors for various enzymes. nih.govmdpi.com The use of the triazole as a bioisostere for amide bonds is another area of active research, offering improved metabolic stability. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.compremierscience.com These computational approaches are particularly well-suited for exploring the vast chemical space of 1,2,3-triazole derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structures of triazole compounds and their biological activities, guiding the design of more potent molecules. arabjchem.org
ML models, including graph neural networks, can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel triazole compounds, saving significant time and resources compared to traditional screening methods. astrazeneca.commdpi.com These tools can sift through large virtual libraries to identify promising candidates for synthesis and further testing. nih.govmdpi.com The integration of AI with high-throughput screening and automated synthesis platforms promises to create a fully streamlined discovery pipeline for next-generation triazole-based therapeutics. premierscience.com
Addressing Challenges in Regioselective Functionalization and Derivatization
A fundamental challenge in triazole chemistry is controlling the regioselectivity of the cycloaddition reaction, which can yield different isomers (e.g., 1,4- or 1,5-disubstituted triazoles). tandfonline.com The specific isomer formed can have a profound impact on the biological activity of the final compound. Consequently, developing synthetic methods that provide high regioselectivity is a critical area of ongoing research.
Scientists have developed various strategies to address this, including the use of specific copper and ruthenium catalysts, ionic liquids, and mechanochemical approaches. organic-chemistry.orgtandfonline.com For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a known method for producing 1,5-disubstituted 1,2,3-triazoles. tandfonline.com Further research is needed to create more versatile and efficient catalysts that can direct the synthesis towards a desired regioisomer, even with complex substrates. Overcoming these challenges will enable the precise synthesis of a wider diversity of triazole derivatives for biological screening. organic-chemistry.org
Development of Green and Sustainable Manufacturing Processes
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. rsc.orgresearchgate.net For triazole synthesis, this involves several key strategies. A major focus is the use of environmentally benign solvents, with water being an ideal choice for many copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. consensus.appresearchgate.net
Another critical area is the development of heterogeneous and reusable catalysts, such as zinc oxide (ZnO) nanocrystals, which can be easily recovered and reused, reducing waste and cost. rsc.org Furthermore, researchers are exploring the use of sustainable starting materials. A novel protocol has been developed to synthesize 1,2,3-triazoles from lignin, a renewable biomass source, using a vanadium-based catalyst. chemistryviews.org This approach combines C–O bond cleavage and cycloaddition in a cascade reaction, offering a sustainable pathway to valuable heterocyclic compounds. chemistryviews.org The continued development of biocatalysis and processes that utilize renewable feedstocks will be essential for the future of sustainable pharmaceutical manufacturing. researchgate.net
Q & A
Q. Table 1: Representative ¹H NMR Data (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Triazole H-4 | 8.12 | Singlet |
| OCH₃ (ester) | 3.78 | Singlet |
| CH₂COO (methylene) | 4.62 | Quartet |
How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?
Answer:
DFT (e.g., B3LYP/6-311++G**) predicts:
- HOMO/LUMO energies: Triazole ring acts as an electron-deficient site (LUMO = -1.8 eV), directing nucleophilic attacks to C-4.
- Charge distribution: Methyl ester withdraws electron density, increasing electrophilicity at the triazole N-2 position .
- Transition states: Ring-opening reactions (e.g., hydrolysis) show activation energies of ~25 kcal/mol, correlating with experimental kinetics.
Validation: IR and UV-Vis spectra align with computed vibrational/electronic transitions (R² > 0.98) .
What strategies resolve contradictions in reported biological activities of triazole derivatives like this compound?
Answer:
Discrepancies arise from assay variability (e.g., microbial strains, concentration ranges). Mitigation strategies include:
- Standardized protocols: Follow CLSI guidelines for MIC assays to ensure reproducibility.
- Substituent-controlled studies: Compare hydroxyethyl vs. methyl analogs to isolate solubility effects (LogP reduction: 0.8 units).
- Molecular docking: Validate target binding (e.g., fungal CYP51 enzyme) using AutoDock Vina (binding affinity: -9.2 kcal/mol) .
Q. Table 2: Biological Activity Trends
| Derivative | Target Enzyme IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Hydroxyethyl analog | 2.1 ± 0.3 | 12.4 |
| Methyl analog | 5.8 ± 0.7 | 3.2 |
How can regioselectivity challenges in synthesizing 1,4-disubstituted triazoles be systematically addressed?
Answer:
- Ligand-assisted catalysis: TBTA ligands stabilize Cu(I), enhancing 1,4-selectivity to >98% .
- Solvent screening: t-BuOH/H₂O reduces 1,5-regioisomer formation vs. DMF (ratio: 98:2 vs. 85:15).
- Kinetic control: Low temperatures (0–25°C) suppress thermodynamic 1,5-product formation.
What are best practices for real-time monitoring of synthesis intermediates?
Answer:
- In situ IR: Tracks azide consumption (2100 cm⁻¹ decay) and triazole formation (1520 cm⁻¹ growth).
- LC-MS: Identifies intermediates (e.g., propargyl ester [M+H]⁺ = 185.1) with <5% error .
- Flow chemistry: ReactIR™ cells enable continuous monitoring, reducing reaction time by 40% .
How should researchers validate crystallographic data for this compound derivatives?
Answer:
Follow this workflow:
Data reduction: SAINT integrates diffraction data; SADABS corrects absorption.
Structure solution: SHELXT autotraces the triazole ring (Rint < 5%).
Refinement: SHELXL refines anisotropic parameters (R1/wR2 < 0.05/0.12).
Validation: PLATON checks for missed symmetry; ORTEP-3 visualizes thermal ellipsoids .
What structural modifications improve pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
